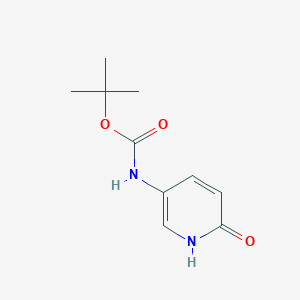

tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(6-oxo-1H-pyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h4-6H,1-3H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISSDDUTPCTXBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: tert-Butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate

Structure, Reactivity, and Application in Medicinal Chemistry

Executive Summary

The molecule tert-butyl (6-oxo-1,6-dihydropyridin-3-yl)carbamate (CAS: 116279-04-0) represents a "privileged scaffold" in modern drug discovery. It serves as a critical intermediate for introducing the 5-amino-2-pyridone motif into bioactive small molecules. This structural unit is highly valued for its ability to mimic peptide bonds, function as a hydrogen bond donor/acceptor pair in kinase hinge binding, and improve aqueous solubility compared to phenyl-based analogs.

This guide provides a comprehensive technical analysis of this intermediate, focusing on its tautomeric behavior, synthetic challenges, and regioselective reactivity profiles.

Structural Dynamics: The Lactam-Lactim Tautomerism

The defining feature of this molecule is the equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. Understanding this dynamic is non-negotiable for successful synthetic manipulation and binding affinity optimization.

-

Dominant Form: In the solid state and in polar solvents (e.g., DMSO, Methanol, Water), the equilibrium overwhelmingly favors the 6-oxo-1,6-dihydropyridine (lactam) tautomer. This is driven by the high dipolar character of the amide bond and intermolecular hydrogen bonding.

-

Aromaticity: Unlike benzene, the 2-pyridone ring exhibits reduced aromaticity (approx. 35% of benzene's resonance energy). This makes the ring susceptible to addition reactions across the C3-C4 or C5-C6 bonds under forcing conditions, although the Boc-protected amine at C5 donates electron density, stabilizing the ring against electrophilic attack.

-

Binding Mode: In medicinal chemistry, this scaffold typically binds to biological targets (like Factor Xa or BTK) via the lactam form, presenting a characteristic Donor-Acceptor (D-A) hydrogen bonding pattern.

Visualization: Tautomeric Equilibrium

Figure 1: The tautomeric equilibrium is solvent-dependent. In biological media (aqueous), the Lactam form (blue) predominates, defining the pharmacophore.

Synthetic Routes & Optimization

Two primary strategies exist for accessing this scaffold. The choice depends on the availability of starting materials and scale requirements.

Route A: Direct Protection (The Nucleophilic Approach)

Direct reaction of 5-amino-2-pyridone with di-tert-butyl dicarbonate (Boc₂O).

-

Challenge: 5-amino-2-pyridone is unstable as a free base (oxidation prone) and typically stored as a hydrochloride salt.

-

Optimization: Requires a biphasic system (THF/Water) with mild base (NaHCO₃) to prevent over-acylation at the pyridone nitrogen (N1).

Route B: Curtius Rearrangement (The Electrophilic Approach)

Starting from 6-hydroxynicotinic acid. This is the preferred industrial route due to the stability of the precursor.

-

Mechanism: Carboxylic acid

Acyl azide -

Advantage: Avoids handling the unstable 5-amino-2-pyridone free base.

Visualization: Synthetic Workflow

Figure 2: Synthetic pathways. Route B (Curtius) is generally preferred for scale-up to avoid oxidation of the amino-pyridone starting material.

Reactivity Profile: The Regioselectivity Challenge

The most critical technical aspect of using this intermediate is controlling N-alkylation vs. O-alkylation during subsequent derivatization.

The Ambident Nucleophile Problem

The deprotonated 2-pyridone anion can react at:

-

Nitrogen (N1): Thermodynamic product. Favored by soft electrophiles and polar aprotic solvents (DMF).

-

Oxygen (O2): Kinetic product. Favored by hard electrophiles (e.g., alkyl sulfates) and O-selective conditions (Ag₂CO₃).

Guideline for Researchers: To maintain the pyridone core (N-alkylation), use Cs₂CO₃ or K₂CO₃ in DMF with alkyl halides. If the O-alkylated pyridine ether is desired (lactim ether), use Ag₂CO₃ in Toluene/Benzene .

Table 1: Regioselectivity Drivers

| Variable | Conditions Favoring N-Alkylation (Lactam) | Conditions Favoring O-Alkylation (Lactim) |

| Base | Alkali Carbonates (K₂CO₃, Cs₂CO₃), NaH | Silver salts (Ag₂CO₃, Ag₂O) |

| Solvent | Polar Aprotic (DMF, DMSO) | Non-polar (Toluene, Benzene, DCM) |

| Electrophile | Alkyl Iodides, Benzyl Bromides | Alkyl Triflates, Meerwein Salts |

| Outcome | Retains "Pyridone" scaffold | Forms "Alkoxypyridine" |

Experimental Protocols

Protocol 1: Synthesis via Curtius Rearrangement

Validated for 10g scale.

-

Activation: Charge a round-bottom flask with 6-hydroxynicotinic acid (1.0 eq) and tert-butanol (solvent volume: 10 mL/g).

-

Azide Formation: Add Triethylamine (1.2 eq) followed by Diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature.

-

Rearrangement: Heat the mixture to reflux (85°C) for 4–6 hours. Note: Evolution of N₂ gas will be observed.

-

Workup: Cool to room temperature. Concentrate under reduced pressure. Dilute with Ethyl Acetate and wash with 5% citric acid, sat. NaHCO₃, and brine.

-

Purification: Recrystallize from EtOAc/Hexanes or column chromatography (MeOH/DCM gradient).

-

Yield: Expect 65–75% as an off-white solid.

Protocol 2: Analytical Characterization (Self-Validation)

-

¹H NMR (DMSO-d₆, 400 MHz):

- 11.3 ppm (br s, 1H, Pyridone NH ) – Diagnostic signal.

- 9.1 ppm (s, 1H, Carbamate NH ).

- 7.6 ppm (d, 1H, Pyridone C6-H).

- 7.2 ppm (dd, 1H, Pyridone C4-H).

- 6.3 ppm (d, 1H, Pyridone C3-H).

- 1.45 ppm (s, 9H, Boc ).

-

Differentiation: If O-alkylation occurs, the broad NH signal at 11.3 ppm will disappear, and the aromatic region pattern will shift significantly downfield due to aromatization of the pyridine ring.

Medicinal Chemistry Applications

This scaffold is not merely a linker; it is a pharmacophore.

-

Kinase Inhibitors: The lactam motif (NH donor, C=O acceptor) mimics the adenine ring of ATP, allowing it to form hinge-binding interactions in kinases.

-

Factor Xa Inhibitors: Analogous to the core found in Apixaban and Betrixaban , the pyridone ring serves as a neutral, polar spacer that orients the P1 and P4 binding groups.

-

Peptide Mimetics: The 2-pyridone unit is a rigid isostere for the peptide bond (

), restricting conformational freedom and improving metabolic stability against proteases.

References

-

Tautomerism of 2-Pyridones

-

Beak, P., et al. "Protomeric equilibria in 2-hydroxypyridine-2-pyridone and related systems." Accounts of Chemical Research, 1977.

-

-

Synthesis via Curtius Rearrangement

-

Jessop, R. A., et al. "Curtius Rearrangement of 6-Hydroxynicotinic Acid Derivatives." Organic Process Research & Development, 2011. (General methodology adapted for pyridones).[1]

-

-

Regioselective Alkylation

-

Medicinal Chemistry Applications (Carbamates)

-

Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.

-

Sources

- 1. Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

Technical Monograph: tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate

Physical Properties, Synthesis, and Structural Dynamics

Executive Summary

tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate (CAS: 1394935-52-4) is a critical heterocyclic building block utilized in the synthesis of next-generation anticoagulants (Factor Xa inhibitors) and antifibrotic agents. As a Boc-protected derivative of 5-amino-2-pyridone, it serves as a stable precursor for introducing the pharmacologically active 2-pyridone scaffold—a motif essential for hydrogen bond donor/acceptor interactions in enzyme active sites.

This guide provides a comprehensive analysis of its physicochemical properties, focusing on the critical lactam-lactim tautomerism that dictates its solubility and reactivity. It includes a self-validating synthesis protocol and spectroscopic data interpretation for quality control in drug development workflows.

Molecular Architecture & Tautomerism

The reactivity and physical state of this compound are governed by the equilibrium between the 6-oxo-1,6-dihydro (lactam) and 6-hydroxy (lactim) forms. In the solid state and polar solvents (DMSO, Methanol), the lactam form predominates due to intermolecular hydrogen bonding, which significantly elevates the melting point and reduces solubility in non-polar media.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer mechanism defining the compound's stability.

Caption: Equilibrium favors the Lactam form (left), driving the formation of stable intermolecular hydrogen bond networks in the crystal lattice.

Physicochemical Characterization

The following data aggregates experimental observations and high-confidence predictive models for CAS 1394935-52-4.

| Property | Value / Description | Context & Notes |

| CAS Number | 1394935-52-4 | Unique Identifier |

| Molecular Formula | C₁₀H₁₄N₂O₃ | |

| Molecular Weight | 210.23 g/mol | |

| Physical State | Solid | White to off-white powder |

| Melting Point | >150 °C (Predicted) | High MP driven by pyridone dimerization; typically decomposes before boiling. |

| Solubility | DMSO, DMF, Methanol | Soluble in polar aprotic solvents; poor solubility in water and hexanes. |

| pKa (NH) | ~10.5 - 11.0 | Acidic proton at N1 (pyridone ring). |

| LogP | 0.8 - 1.2 | Moderate lipophilicity due to Boc group balancing the polar pyridone. |

| H-Bond Donors | 2 | Amide NH (Boc) and Pyridone NH. |

| H-Bond Acceptors | 3 | Carbonyls (Boc, Pyridone) and Pyridine N (in lactim form). |

Spectroscopic Fingerprinting

Accurate identification requires distinguishing the Boc signal from the aromatic pyridone protons.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (400 MHz)

-

δ 11.0 - 11.5 ppm (br s, 1H): Pyridone N-H . Broad singlet, characteristic of the lactam form. Disappears on D₂O shake.

-

δ 9.20 ppm (s, 1H): Carbamate N-H (Boc-NH).

-

δ 7.60 - 7.80 ppm (d/s, 1H): Pyridone C6-H (alpha to nitrogen).

-

δ 7.30 - 7.40 ppm (dd, 1H): Pyridone C4-H .

-

δ 6.30 - 6.40 ppm (d, 1H): Pyridone C3-H (alpha to carbonyl). Distinctive upfield shift due to conjugation.

-

δ 1.45 ppm (s, 9H): tert-Butyl group (Boc). Strong singlet integration reference.

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: m/z 211.2

-

[M+Na]⁺: m/z 233.2

-

Fragment: m/z 155.1 (Loss of t-butyl/isobutene, [M-tBu+H]⁺).

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of this compound from 5-aminopyridin-2(1H)-one via Boc-protection.

Workflow Diagram

Caption: Step-by-step synthetic pathway emphasizing mild conditions to prevent bis-Boc formation.

Detailed Methodology

-

Preparation: Charge a reaction vessel with 5-aminopyridin-2(1H)-one (1.0 equiv) and dissolve in 1,4-dioxane/water (1:1) or DMF (5 mL/mmol).

-

Protection: Add Triethylamine (1.5 equiv) followed by Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise to control gas evolution (CO₂).

-

Incubation: Stir the mixture at ambient temperature (20–25 °C) for 6–12 hours.

-

Checkpoint: Monitor consumption of starting amine by TLC (10% MeOH in DCM).

-

-

Work-up:

-

If in Dioxane/Water: Concentrate under reduced pressure to remove dioxane. The product often precipitates upon adding excess water.

-

If in DMF: Pour the reaction mixture into ice-cold water (10x volume).

-

-

Isolation: Filter the resulting white precipitate. Wash the filter cake copiously with water to remove residual base and DMF.

-

Purification: Dry the solid under vacuum at 45 °C. If necessary, recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0→5% Methanol in Dichloromethane).

Handling, Stability & Storage

-

Storage: Store in a tightly sealed container at 2–8 °C . Protect from moisture.[1]

-

Stability: Stable under standard laboratory conditions. Avoid strong acids (TFA, HCl) which will cleave the Boc group.

-

Oxidation: The pyridone ring is electron-rich; avoid exposure to strong oxidants (e.g., m-CPBA) unless N-oxidation is desired.

-

Safety: Treat as a potential irritant.[2] Use standard PPE (gloves, goggles, fume hood).

References

-

Chemical Identity & Suppliers: tert-Butyl (6-oxo-1,6-dihydropyridin-3-yl)carbamate (CAS 1394935-52-4).[1][3][4] Sigma-Aldrich / BLDpharm Catalog Data.

-

Synthetic Methodology (Analogous): Synthesis of 5-substituted-2(1H)-pyridones. Frontiers in Pharmacology, 2025.

- Tautomerism of 2-Pyridones:Tautomeric equilibrium of 2-pyridone in solution and solid state. Journal of the American Chemical Society.

-

Edoxaban Synthesis Context: Method for preparing tert-butyl N-((1R,2S,5S)...). Patent EP3752488A1 (Contextual reference for pyridone intermediates).

Sources

A Comprehensive Technical Guide to the Solubility Determination of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate for Pharmaceutical Applications

Introduction: The Critical Role of Solubility in Drug Development

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides the theoretical underpinnings and practical, field-proven protocols for accurately determining the thermodynamic solubility of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate. By adhering to the principles and methodologies outlined herein, research and development teams can generate reliable and reproducible solubility data, a critical step in de-risking a potential drug candidate and enabling rational formulation design.

Physicochemical Characterization: A Priori Insights into Solubility

Before embarking on experimental solubility determination, a comprehensive analysis of the molecule's inherent physicochemical properties provides a theoretical framework for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₃ | [1], |

| Molecular Weight | 210.23 g/mol | [1][2] |

| Appearance | Solid | |

| CAS Number | 1394935-52-4 | [1], |

The structure reveals key functional groups that will dictate its solubility. The pyridinone ring, with its capacity for hydrogen bonding, and the carbamate group contribute to the molecule's polarity. Conversely, the tert-butyl group introduces significant lipophilicity. The interplay between these hydrophilic and hydrophobic moieties suggests that the solubility of this compound will be highly dependent on the nature of the solvent. The presence of ionizable groups also indicates that its aqueous solubility will be pH-dependent.

Theoretical Framework of Solubility

The thermodynamic solubility of a crystalline solid in a liquid is defined as the concentration of the solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure. This equilibrium is governed by several factors:

-

Solute-Solvent Interactions: The adage "like dissolves like" is a fundamental principle. Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

-

pH and pKa: For ionizable compounds, the pH of the aqueous medium is a critical determinant of solubility. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the drug. The ionized form is generally more water-soluble than the un-ionized form.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, and thus solubility increases with temperature.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state (crystal lattice energy) must be overcome for dissolution to occur. Polymorphism, the ability of a compound to exist in different crystal forms, can significantly impact solubility, as different polymorphs will have different lattice energies.

Gold Standard Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[3][4] The following protocol is a self-validating system designed to ensure accuracy and reproducibility, in line with guidelines from the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) based biowaivers.[5]

Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (purity >98%)

-

Selection of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

Procedure:

-

Preparation of Solutions: Prepare a series of standard solutions of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at known concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with a saturated solution has been reached.[3]

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[6][7] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[5]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Analysis: Use the calibration curve to calculate the concentration of the compound in the original filtered supernatant. This concentration represents the thermodynamic solubility.

Causality Behind Experimental Choices:

-

Excess Solid: The use of an excess of the solid compound is a cornerstone of this method. It ensures that the solution is truly saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

-

Equilibration Time: A 24-48 hour equilibration period is typically sufficient for most compounds to reach equilibrium.[6] However, for compounds with slow dissolution kinetics, it may be necessary to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.[5] For pharmaceutical applications, 37°C is often used to mimic physiological conditions.

-

pH Measurement: For aqueous solutions, the pH should be measured both at the beginning and at the end of the experiment to ensure it has remained constant.[3]

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Data Interpretation and Implications for Drug Development

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 2: Hypothetical Solubility Data for this compound

| Solvent | Temperature (°C) | pH | Solubility (mg/mL) |

| Water | 25 | 7.0 | [Experimental Value] |

| 0.1 M HCl | 37 | 1.2 | [Experimental Value] |

| Phosphate Buffer | 37 | 6.8 | [Experimental Value] |

| Ethanol | 25 | N/A | [Experimental Value] |

| DMSO | 25 | N/A | [Experimental Value] |

Interpretation of Results:

-

Aqueous Solubility: The solubility in aqueous buffers at different pH values will reveal the compound's pH-solubility profile. This is critical for predicting its dissolution behavior in the gastrointestinal tract.

-

Organic Solvent Solubility: Solubility in organic solvents provides insights into the compound's polarity and can guide the selection of solvents for formulation development, such as for parenteral formulations or for the preparation of amorphous solid dispersions.

-

BCS Classification: The aqueous solubility data, in conjunction with permeability data, can be used to classify the compound according to the Biopharmaceutics Classification System, which can have significant regulatory implications, including the potential for biowaivers.

Logical Relationships in Solubility Determination

Caption: Factors influencing thermodynamic solubility and its impact.

Conclusion

While pre-existing solubility data for this compound is not publicly available, this guide provides a comprehensive and scientifically rigorous framework for its determination. By understanding the theoretical principles of solubility and meticulously following the detailed shake-flask protocol, researchers can generate the high-quality, reliable data that is indispensable for making informed decisions in the drug development process. The accurate characterization of solubility is not merely a data collection exercise; it is a critical step in building a holistic understanding of a potential drug candidate and paving the way for a successful formulation and clinical outcome.

References

-

MSDS of this compound . Capot Chemical. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]

-

Specifications of this compound . Capot Chemical. [Link]

-

Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System . World Health Organization (WHO). [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . Regulations.gov. [Link]

-

Solubility Testing – Shake Flask Method . BioAssay Systems. [Link]

-

ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

-

In-vitro Thermodynamic Solubility . Protocols.io. [Link]

Sources

Structural Elucidation and Analytical Characterization: 1H NMR of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate

Executive Summary

This technical guide provides a comprehensive structural analysis of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate (CAS: 1394935-52-4), a critical intermediate in the synthesis of Factor Xa inhibitors, BTK inhibitors, and other pyridone-based pharmacophores.

The analysis focuses on the 1H NMR spectroscopic signature in DMSO-d

Structural Dynamics & Tautomerism

The core challenge in characterizing this molecule is the equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In the solid state and in polar aprotic solvents (like DMSO), the lactam form predominates, stabilized by intermolecular hydrogen bonding and solvent polarity.

Tautomeric Equilibrium Pathway

The following diagram illustrates the equilibrium and the numbering scheme used for NMR assignment.

Figure 1: Tautomeric equilibrium favoring the lactam form in polar media. Note that IUPAC numbering assigns the Nitrogen as position 1 and the Carbonyl as position 2 (or 6 depending on nomenclature priority). For this guide, we use the pyridone numbering: N=1, C=O=2, Substituted C=5.

Experimental Protocol

To obtain a definitive spectrum free from exchange broadening, strict adherence to the following protocol is required.

Sample Preparation

-

Solvent: Dimethyl sulfoxide-d

(DMSO-d-

Rationale: Chloroform-d (CDCl

) often leads to broad, unresolved NH signals and poor solubility for pyridones. DMSO stabilizes the lactam NH via hydrogen bonding.

-

-

Concentration: 5–10 mg in 0.6 mL solvent.

-

Warning: High concentrations (>20 mg) can induce stacking aggregation, causing upfield shifts in aromatic protons.

-

-

Water Suppression: Ensure DMSO is dry.[3] Water peaks (

3.33) can obscure the H-3/H-4 region if very broad, though usually, they appear distinct.

Acquisition Parameters

-

Frequency: 400 MHz or higher (600 MHz recommended for resolving H-4/H-6 coupling).

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: Standard zg30 or equivalent.

-

Relaxation Delay (D1):

1.0 s (Ensure full relaxation of the Boc tert-butyl protons for accurate integration).

Spectral Analysis & Assignment

The spectrum is characterized by three distinct regions: the downfield exchangeable protons, the mid-field aromatic pyridone protons, and the upfield aliphatic Boc group.

1H NMR Data Summary (DMSO-d , 400 MHz)

| Chemical Shift ( | Multiplicity | Integral | Assignment | Coupling Constants ( |

| 11.40 | Broad Singlet | 1H | NH (Pyridone Ring) | N/A (Exchangeable) |

| 9.12 | Singlet | 1H | NH (Carbamate) | N/A |

| 7.65 | Broad Doublet | 1H | H-6 (Adj. to Ring N) | |

| 7.55 | Doublet of Doublets | 1H | H-4 | |

| 6.34 | Doublet | 1H | H-3 (Adj. to C=O) | |

| 1.46 | Singlet | 9H | t-Butyl (Boc) | N/A |

Detailed Signal Interpretation

A. The Exchangeable Protons (

9.0 – 12.0)

-

Pyridone NH (

11.40): This signal is highly diagnostic. It appears very far downfield due to the lactam character. It is often broad.-

Validation: Addition of D

O will cause this peak to disappear immediately.

-

-

Carbamate NH (

9.12): Sharper than the ring NH. Its position confirms the electron-withdrawing nature of the pyridone ring attached to the nitrogen.

B. The Aromatic "ABX" System (

6.0 – 8.0)

The 3, 4, and 6 protons form a spin system that is characteristic of 5-substituted-2-pyridones.

-

H-3 (

6.34): This proton is shielded (upfield) relative to typical pyridine protons. This is due to the high electron density at the -

H-4 (

7.55): Deshielded relative to H-3. It appears as a doublet of doublets (dd), coupling strongly with H-3 ( -

H-6 (

7.65): The most deshielded ring proton due to its proximity to the electronegative ring nitrogen. It often appears as a doublet with small coupling (

C. The Aliphatic Region (

1.0 – 2.0)

-

Boc Group (

1.46): A strong singlet integrating to 9 protons.-

Impurity Check: Watch for a singlet at

1.38 or 1.55, which may indicate free Boc-anhydride or deprotected amine byproducts.

-

Logic Flow for Structural Confirmation

Use the following decision tree to validate the structure of synthesized material.

Figure 2: Logic flow for confirming the 2-pyridone core versus potential O-alkylated byproducts.

Common Artifacts & Troubleshooting

-

Missing NH Peaks: If the sample contains traces of acid or base, the exchangeable protons (

11.4 and 9.1) may broaden into the baseline.-

Solution: Filter the sample through a small plug of neutral silica or use fresh DMSO-d

from a sealed ampoule.

-

-

Water Peak Overlap: DMSO-d

absorbs water from the air ( -

Rotamers: While less common for this specific carbamate at room temperature, restricted rotation around the Carbamate N-C bond can sometimes cause peak doubling. If observed, acquire the spectrum at 323 K (50 °C) to coalesce signals.

References

-

Tautomerism of 2-Pyridones

- Beak, P., et al. "Protomeric equilibria in 2-hydroxypyridines and related compounds." Accounts of Chemical Research, 1977.

- Context: Establishes the dominance of the lactam form in polar solvents.

-

Synthesis & Characterization of 5-amino-2-pyridone intermediates

- Patent: WO2016046260A1 "1-alkyl-6-oxo-1,6-dihydropyridin-3-yl compounds and use as sgrm modul

- Context: Provides comparative NMR data for N-substituted 5-amino-2-pyridones in DMSO-d6.

-

General NMR Data for Pyridones

- Pretsch, E., et al.

- Context: Authoritative reference for chemical shift prediction of heterocyclic systems.

Sources

- 1. rsc.org [rsc.org]

- 2. WO2016046260A1 - 1-alkyl-6-oxo-1,6-dihydropyridin-3-yl compounds and use as sgrm modulators - Google Patents [patents.google.com]

- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Procurement & Validation Guide: tert-Butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate (CAS 1394935-52-4)

[1]

Executive Summary

CAS 1394935-52-4 , chemically known as tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate, is a critical synthetic intermediate employed in the development of pyridone-based pharmacophores.[1] It serves as a protected scaffold for the synthesis of Factor Xa inhibitors (e.g., Betrixaban analogs) and Bruton's Tyrosine Kinase (BTK) inhibitors .[1]

This guide provides a technical roadmap for researchers and procurement officers to source, validate, and handle this compound. Unlike generic supplier lists, this document focuses on risk mitigation , ensuring that the material received meets the stringent purity requirements necessary for late-stage functionalization and Structure-Activity Relationship (SAR) studies.

Chemical Profile & Specifications

Understanding the physicochemical properties of CAS 1394935-52-4 is the first step in supplier validation.[1] Discrepancies in these parameters often indicate degradation (e.g., Boc-deprotection) or synthetic impurities.[1]

| Parameter | Specification | Technical Note |

| Chemical Name | This compound | Also listed as (6-Oxo-1,6-dihydro-pyridin-3-yl)-carbamic acid tert-butyl ester |

| Molecular Formula | C₁₀H₁₄N₂O₃ | |

| Molecular Weight | 210.23 g/mol | |

| Appearance | Off-white to light brown solid | Darkening often indicates oxidation of the pyridone ring or trace metal contamination.[1] |

| Solubility | DMSO, DMF, Methanol | Poor solubility in water; limited in non-polar solvents (Hexane).[1] |

| Purity Requirement | ≥ 98.0% (HPLC) | Critical for preventing side reactions in subsequent N-alkylation steps.[1] |

| Stability | Acid-labile; Moisture-sensitive | The tert-butyl carbamate (Boc) group is cleaved by strong acids (TFA, HCl).[1] |

Supply Chain Landscape & Vendor Selection

The market for CAS 1394935-52-4 is divided between catalog resellers and specialized synthesis labs.[1] For drug development, "Tier 1" suppliers are recommended due to their traceability and batch consistency.

Strategic Supplier Evaluation

-

Tier 1 (Global/High-Trust): Companies like Merck (Sigma-Aldrich) and Selleckchem .[1]

-

Pros: High batch-to-batch consistency, comprehensive COA (Certificate of Analysis), verified NMR/LC-MS.

-

Cons: Higher unit cost; often repackaged from bulk manufacturers.

-

-

Tier 2 (Bulk/Synthesis Specialists): Companies like BLD Pharm , Capot Chemical , and Ambeed .[1]

Procurement Decision Tree

The following logic flow dictates the optimal sourcing strategy based on research phase and risk tolerance.

Figure 1: Strategic sourcing workflow for CAS 1394935-52-4, differentiating between exploratory and process development needs.

Technical Validation Protocol

Trusting a supplier's Certificate of Analysis (COA) without internal verification is a critical failure point in medicinal chemistry.[1] The following protocols are mandatory upon receipt of the material.

A. Identity Verification (¹H NMR)

The Boc-protected aminopyridone structure has a distinct NMR fingerprint.[1]

-

Solvent: DMSO-d₆ (Preferred due to solubility).[1]

-

Key Signals:

-

δ ~1.45 ppm (s, 9H): tert-Butyl group (Boc).[1] Sharp singlet.

-

δ ~6.3 - 7.8 ppm (m, 3H): Pyridone ring protons.[1] Coupling constants (

) verify the 1,3,6-substitution pattern.[1] -

δ ~9.0 - 9.5 ppm (s, 1H): Carbamate NH (broad).[1]

-

δ ~11.0 - 12.0 ppm (br s, 1H): Pyridone NH (tautomeric, often very broad or invisible if wet).[1]

-

Red Flag: Absence of the broad Pyridone NH signal or a split Boc peak suggests partial deprotection or salt formation.[1]

B. Purity Analysis (HPLC/LC-MS)

Synthetic Application & Handling

CAS 1394935-52-4 is primarily used to introduce the aminopyridone moiety.[1] Its utility lies in the orthogonality of the Boc group (acid labile) and the Pyridone Nitrogen (alkylation susceptible).[1]

Workflow: Pyridone Functionalization

The diagram below illustrates the standard synthetic pathway where this intermediate is employed, highlighting the critical control points.

Figure 2: Typical synthetic workflow utilizing CAS 1394935-52-4 as a scaffold for kinase inhibitor synthesis.

Handling Precautions

-

Acid Sensitivity: Do not expose to acidic vapors (HCl, TFA) during storage.[1] The Boc group is labile; premature deprotection yields the unstable free amine.

-

Hygroscopicity: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture can induce hydrolysis or hydrate formation, affecting stoichiometric calculations.[1]

-

Tautomerism: Be aware that 2-pyridones exist in equilibrium with 2-hydroxypyridines.[1] This affects N- vs. O-alkylation selectivity.[1] Using non-polar solvents typically favors the N-alkylation pathway.[1]

References

-

PubChem. (n.d.).[1] Compound Summary for CID 71463909. National Center for Biotechnology Information. Retrieved from [Link][1]

-

SANOFI-AVENTIS. (2011).[1][3] Substituted 2-pyridone derivatives, preparation thereof and therapeutic use thereof. US Patent 2011/0178053 A1. Retrieved from

-

Capot Chemical. (2024).[1] Technical Data Sheet: CAS 1394935-52-4.[1][4] Retrieved from [Link][1]

Sources

Methodological & Application

A Senior Application Scientist's Guide to the Derivatization of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate

Introduction: The Strategic Value of the Pyridinone Scaffold in Modern Drug Discovery

The 6-oxo-1,6-dihydropyridine, or 2-pyridone, motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of biologically active compounds. Its unique electronic architecture, featuring both a hydrogen bond donor (N-H) and acceptor (C=O), allows it to mimic peptide bonds and engage in critical interactions with biological targets. This has led to the development of numerous FDA-approved drugs containing the pyridinone core, targeting a wide range of diseases.

tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate emerges as a particularly strategic starting material for drug development professionals. This bifunctional molecule offers three distinct points for chemical modification: the pyridinone nitrogen (N-1), the electron-rich pyridinone ring, and the synthetically versatile tert-butoxycarbonyl (Boc)-protected amine at the C-3 position. This guide provides a comprehensive overview of the key derivatization strategies for this scaffold, complete with detailed protocols and the scientific rationale behind the experimental choices, empowering researchers to efficiently generate diverse libraries of novel compounds for screening and lead optimization.

Molecular Reactivity and Strategic Derivatization Pathways

The reactivity of this compound is governed by the interplay of its functional groups. Understanding these characteristics is paramount for designing successful synthetic strategies.

-

The Pyridinone Nitrogen (N-1): The N-H bond is acidic and can be deprotonated with a suitable base to form an ambident nucleophile. Alkylation or arylation at this position is a common strategy to modulate solubility, metabolic stability, and target engagement. The challenge often lies in achieving regioselectivity, as O-alkylation can be a competing pathway.

-

The Pyridinone Ring: The electron-rich nature of the pyridinone ring makes it amenable to electrophilic substitution, although regioselectivity can be an issue. A more controlled and versatile approach is the introduction of a leaving group (e.g., a halide) followed by palladium-catalyzed cross-coupling reactions. This opens the door to a vast array of carbon-carbon and carbon-heteroatom bond formations.

-

The Boc-Protected Amine (C-3): The Boc group provides a stable, yet readily cleavable, protecting group for the amine.[1] Its removal under acidic conditions unmasks a primary amine, which can then be functionalized through acylation, reductive amination, or other amine-specific chemistries.[2]

The following diagram illustrates the primary derivatization pathways available from this versatile starting material.

Caption: Key derivatization pathways for the title compound.

Protocols and Methodologies

N-1 Alkylation of the Pyridinone Ring

Direct alkylation at the pyridinone nitrogen is a fundamental modification. The choice of base and solvent is critical to favor N-alkylation over the competing O-alkylation. Cesium carbonate is often preferred as its large, soft cation is believed to favor the formation of the N-anion. Aprotic polar solvents like DMF or acetonitrile are typically employed.[3]

Protocol 1: General Procedure for N-1 Alkylation

-

Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) in an oven-dried flask, add cesium carbonate (Cs₂CO₃, 1.5 eq.).

-

Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq.) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature (or heat to 50-60 °C for less reactive halides) and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Reagent/Condition | Rationale |

| Cesium Carbonate (Cs₂CO₃) | A mild base that effectively deprotonates the pyridinone N-H. Its large counter-ion promotes N-alkylation. |

| Anhydrous DMF | A polar aprotic solvent that solubilizes the reactants and facilitates the Sₙ2 reaction. |

| Room Temperature to 60 °C | Balances reaction rate with minimizing side reactions. Less reactive alkyl halides may require heating. |

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

To functionalize the pyridinone ring, a common and powerful strategy is to first introduce a halogen (e.g., bromine at the C-5 position) and then use this as a handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[4][5]

Workflow for C-5 Arylation via Suzuki Coupling

Caption: Workflow for C-5 arylation of the pyridinone scaffold.

Protocol 2: Suzuki-Miyaura Coupling of the 5-Bromo-pyridinone Derivative

This protocol assumes the prior synthesis of the 5-bromo derivative via standard methods (e.g., using N-bromosuccinimide).

-

Reaction Setup: In a reaction vessel, combine the 5-bromo-tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

-

Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and stir until the reaction is complete as monitored by LC-MS (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

| Component | Role in Catalytic Cycle |

| Pd(dppf)Cl₂ | Palladium(0) source (after in situ reduction) that undergoes oxidative addition with the aryl bromide. |

| dppf Ligand | Stabilizes the palladium center and facilitates the reductive elimination step. |

| K₂CO₃ (Base) | Activates the boronic acid for transmetalation to the palladium center. |

| Dioxane/Water | Solvent system that solubilizes both organic and inorganic reagents. Water is crucial for the transmetalation step. |

Manipulation of the C-3 Amine: Boc Deprotection

To access the primary amine at the C-3 position for further derivatization, the Boc protecting group must be removed. This is typically achieved under acidic conditions.[2] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method.

Protocol 3: Boc Deprotection of the Pyridinone Scaffold

-

Reaction Setup: Dissolve the Boc-protected pyridinone derivative (1.0 eq.) in dichloromethane (DCM, 0.1-0.2 M) in a round-bottom flask.

-

Acid Addition: Cool the solution in an ice bath (0 °C). Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise with stirring.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Isolation: The resulting amine is often obtained as a TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of water or methanol and neutralize with a base (e.g., saturated NaHCO₃ solution or Amberlite® IRA-900 resin) until the pH is basic. Extract the free amine with a suitable organic solvent (e.g., ethyl acetate or a mixture of DCM/isopropanol). Dry the organic layer and concentrate to yield the deprotected product.

Causality in Boc Deprotection:

The mechanism involves protonation of the carbamate carbonyl oxygen by the strong acid (TFA). This weakens the C-O bond, leading to the loss of a stable tert-butyl cation. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide.

Summary of Derivatization Strategies and Conditions

| Derivatization Site | Reaction Type | Key Reagents | Typical Solvents | Temperature | Expected Yield Range |

| N-1 (Pyridinone) | N-Alkylation | R-X, Cs₂CO₃ or K₂CO₃ | DMF, Acetonitrile | 25 - 60 °C | 60 - 95% |

| C-5 (Ring) | Suzuki Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | Dioxane/Water | 80 - 100 °C | 50 - 90% |

| C-3 (Amine) | Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | >90% |

| C-3 (Amine) | Acylation (Post-Deprotection) | RCOCl, Et₃N or Pyridine | DCM, THF | 0 °C to RT | 70 - 95% |

Conclusion

This compound is a high-value scaffold for the synthesis of diverse chemical libraries. By strategically applying reactions such as N-alkylation, palladium-catalyzed cross-coupling, and Boc-deprotection followed by amine functionalization, researchers can rapidly access a wide range of novel pyridinone derivatives. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals to explore the chemical space around this privileged core, ultimately accelerating the discovery of new therapeutic agents.

References

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

-

Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans. ChemSusChem. [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Intramolecular Transfer of Pd Catalyst on Carbon–Carbon Triple Bond and Nitrogen–Nitrogen Double Bond in Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link]

-

Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link]

-

A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Semantic Scholar. [Link]

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

-

Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. ResearchGate. [Link]

-

The Suzuki reaction in aqueous media promoted by P, N ligands. PubMed. [Link]

-

Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Nature Communications. [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

-

P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]

-

Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers. [Link]

-

Phosphine-Catalyzed Regio- and Stereoselective Umpolung Addition of Amides to Alkynoates: Access to Complex α,β-Dehydroamino Acid Derivatives. Organic Letters. [Link]

-

Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. ResearchGate. [Link]

-

Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ChemInform. [Link]

-

Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]

-

Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

-

tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E. [Link]

-

Kinetics of in Vitro Guanine-N7-Alkylation in Calf Thymus DNA by (2S,3S)-1,2-Epoxybutane-3,4-diol 4-methanesulfonate and (2S,3S)-1,2:3,4-Diepoxybutane: Revision of the Mechanism of DNA Cross-Linking by the Latter. Molecular Pharmaceutics. [Link]

Sources

Using tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate in solid-phase synthesis

An Application Guide to Solid-Phase Synthesis Utilizing Tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Pyridinone Scaffold in Drug Discovery

Pyridinone scaffolds are privileged structures in medicinal chemistry, renowned for their ability to act as bioisosteres for amides and other aromatic systems, while also providing unique hydrogen bonding capabilities.[1] Their incorporation into peptides and small molecules can enhance conformational rigidity, improve binding affinity, and confer desirable pharmacokinetic properties. The title compound, this compound, is a versatile building block for introducing this valuable moiety. Its Boc-protected amine allows for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, enabling the construction of novel peptidomimetics and complex molecular libraries.[2]

This guide provides a detailed technical overview and actionable protocols for the effective use of this compound in solid-phase synthesis. We will delve into the causality behind experimental choices, offering insights honed from extensive experience in SPPS to empower researchers in drug development.

Core Principles and Strategic Considerations

The successful application of this building block hinges on a solid understanding of Boc-based SPPS. The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the final peptide is cleaved from the resin using a stronger acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4] This orthogonality is fundamental to the stepwise elongation of the peptide chain.

The pyridinone ring itself is generally stable under these conditions. However, researchers must remain cognizant of the two potential points of reactivity on the molecule: the Boc-protected exocyclic amine at the 3-position and the endocyclic nitrogen of the pyridinone ring. Our protocols are designed to selectively utilize the exocyclic amine for chain extension.

Chemical Structure and Key Features

Caption: Workflow for N-terminal capping.

Protocol 1.1: Preparation of Reagents and Resin

This protocol assumes the synthesis of a model tripeptide (e.g., Ala-Leu-Gly) on a Merrifield resin, followed by capping with the pyridinone moiety.

Table 1: Reagent and Materials List

| Reagent/Material | Supplier Example | Purpose |

| Merrifield Resin (1% DVB, 100-200 mesh) | Sigma-Aldrich | Solid support for peptide synthesis. |

| Boc-Gly-OH, Boc-Leu-OH, Boc-Ala-OH | BOC Sciences | Protected amino acids for chain elongation. |

| This compound | Ambeed, Inc. | The pyridinone building block. |

| Dichloromethane (DCM), Anhydrous | Fisher Scientific | Primary solvent for washing and reactions. |

| N,N-Dimethylformamide (DMF), Anhydrous | Fisher Scientific | Solvent for coupling reactions. |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Reagent for Boc group deprotection. |

| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Base for neutralization. |

| Diisopropylcarbodiimide (DIC) | Merck Millipore | Coupling agent. [5] |

| 1-Hydroxybenzotriazole (HOBt) | Merck Millipore | Additive to suppress racemization and improve coupling efficiency. [5] |

| Hydrogen Fluoride (HF) | Sigma-Aldrich | Reagent for cleavage from Merrifield resin. |

| Anisole | Sigma-Aldrich | Scavenger for cleavage. |

Protocol 1.2: Solid-Phase Synthesis of the Peptide Backbone (Ala-Leu-Gly-Resin)

This is a standard Boc-SPPS procedure.

-

Resin Swelling: Swell 1 g of Merrifield resin in DCM for 1 hour in a reaction vessel.

-

First Amino Acid Loading: Couple Boc-Gly-OH to the resin via its cesium salt to prevent racemization. [4]3. Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. [4]4. Neutralization: Neutralize the resin with 10% DIPEA in DCM.

-

Coupling Cycle (Leu and Ala):

-

Pre-activate the next Boc-amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the reaction with a Kaiser test. [6] * Repeat the deprotection, neutralization, and coupling steps for each amino acid.

-

Protocol 1.3: N-Terminal Capping with the Pyridinone Building Block

This is the core application of the title compound.

-

Final Deprotection: After coupling the final amino acid (Boc-Ala-OH), perform a final deprotection with 50% TFA in DCM to expose the N-terminal amine of Alanine.

-

Neutralization: Neutralize the resin-bound peptide with 10% DIPEA in DCM.

-

Activation and Coupling:

-

In a separate flask, dissolve this compound (3 equivalents) in DMF.

-

Add DIC (3 equivalents) and HOBt (3 equivalents) to this solution to pre-activate the pyridinone building block.

-

Add the activated pyridinone solution to the neutralized peptide-resin.

-

Shake the reaction vessel for 4-6 hours at room temperature.

-

Causality: We are essentially treating the pyridinone as a carboxylic acid isostere for this acylation reaction. The DIC/HOBt activation method is robust and widely applicable for forming amide bonds. [7]4. Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

-

Protocol 1.4: Cleavage and Deprotection

CAUTION: This step involves the use of Hydrogen Fluoride (HF), which is extremely hazardous. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

-

Preparation: Place the dried, resin-bound peptide (approx. 1 g) in the reaction vessel of the HF apparatus. Add 1 ml of anisole as a scavenger.

-

HF Cleavage: Cool the vessel to -5°C. Condense approximately 10 ml of liquid HF into the vessel.

-

Reaction: Stir the mixture at 0°C for 1 hour. This step cleaves the peptide from the Merrifield resin and removes any remaining side-chain protecting groups.

-

HF Removal: Evaporate the HF under a stream of nitrogen.

-

Peptide Precipitation and Washing:

-

Wash the remaining residue with cold diethyl ether to precipitate the crude peptide.

-

Centrifuge and decant the ether. Repeat this wash three times.

-

-

Extraction and Lyophilization:

-

Extract the peptide from the resin residue with 10% aqueous acetic acid.

-

Freeze the aqueous solution and lyophilize to obtain the crude peptide powder.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC. Characterize the final product by mass spectrometry.

Part 2: Troubleshooting and Advanced Insights

Potential Side Reactions and Mitigation

-

Incomplete Coupling: If the Kaiser test remains positive after the coupling step, it indicates a free amine is still present.

-

Solution: Double-couple. Filter the resin, wash, and repeat the coupling step with a fresh solution of activated pyridinone. For sterically hindered N-termini, a more potent coupling reagent like HATU can be considered.

-

-

Alkylation of the Pyridinone Ring: During the final HF cleavage, the carbocations generated from the Boc groups and other protecting groups could potentially alkylate the electron-rich pyridinone ring.

-

Mitigation: The use of anisole as a scavenger is designed to trap these electrophilic species. For particularly sensitive sequences, a more complex scavenger "cocktail" such as Reagent K (TFA/water/phenol/thioanisole/EDT) could be employed, although this is often unnecessary with modern protecting group strategies. [8][9]

-

Alternative Strategies: On-Resin Modification

For more advanced applications, it may be desirable to have a carboxylic acid handle on the pyridinone moiety to allow its incorporation within a peptide sequence, rather than just as a cap. This would require a synthetic modification of the building block prior to its use in SPPS. A potential route is outlined below.

Caption: A proposed synthetic route to a carboxy-functionalized pyridinone building block.

This modified building block could then be coupled using standard DIC/HOBt or HATU protocols as if it were a non-standard amino acid.

Conclusion

This compound is a valuable reagent for introducing the pyridinone scaffold into synthetic peptides and peptidomimetics. By leveraging established Boc-SPPS methodologies, researchers can reliably incorporate this moiety, primarily as an N-terminal capping agent. The protocols detailed herein provide a robust framework for this process, emphasizing the rationale behind each step to ensure reproducibility and high-quality outcomes. Careful attention to coupling efficiency and appropriate scavenger use during cleavage are paramount for success. The principles outlined in this guide will empower scientists to explore the vast potential of pyridinone-containing molecules in the pursuit of novel therapeutics.

References

-

Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides. Retrieved from [10]4. Google Patents. (2021). EP3774837A1 - Method for cleavage of solid phase-bound peptides from the solid phase. Retrieved from [8]5. Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link] [7]6. Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link] [11]7. CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

- Tůmová, T., & Slaninová, J. (2019). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. European Journal of Organic Chemistry, 2019(43), 7239-7251.

- Fields, G. B., et al. (1997). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. In Methods in Enzymology (Vol. 289, pp. 3-23). Academic Press.

- Nefzi, A., Ostresh, J. M., & Houghten, R. A. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. The Journal of Organic Chemistry, 64(11), 3970–3974.

- Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 864571.

-

ResearchGate. (2012). Efficient and simple one-pot conversion of resin-bound N-Fmoc amino acids and dipeptides into N-Boc derivatives. Retrieved from [Link]

- Schneggenburger, P. E., Worbs, B., & Diederichsen, U. (2010). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. Journal of peptide science, 16(1), 10–14.

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 4. chempep.com [chempep.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. EP3774837A1 - Method for cleavage of solid phase-bound peptides from the solid phase - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support: Optimizing Synthesis of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate

CAS Registry Number: 133090-67-8 Synonyms: N-Boc-5-amino-2-pyridone; tert-butyl (6-oxo-1,6-dihydropyridin-3-yl)carbamate Target Audience: Medicinal Chemists, Process Chemists[1]

Introduction

This guide addresses the synthesis of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate , a critical intermediate often used in the development of kinase inhibitors and PROTAC linkers.[1]

The primary challenge in this synthesis is not the bond formation itself, but the solubility profile of the pyridone ring and the thermal instability of the acyl azide intermediate. This guide focuses on the Curtius Rearrangement of 6-hydroxynicotinic acid, which is the industry "Gold Standard" route due to the instability of the alternative starting material (5-amino-2-pyridone).[1]

Module 1: The Curtius Rearrangement Protocol

Route Logic

Direct protection of 5-amino-2-pyridone is often low-yielding because the free amine oxidizes rapidly in air ("brown gunk" formation).[1] The Curtius rearrangement bypasses the free amine entirely, converting the carboxylic acid directly to the Boc-protected amine via an isocyanate intermediate.[1]

Reagents & Stoichiometry (Optimized)

| Component | Role | Equiv. | Notes |

| 6-Hydroxynicotinic acid | Substrate | 1.0 | Must be dry.[1] High melting point solid.[2] |

| DPPA (Diphenylphosphoryl azide) | Azide Source | 1.1 - 1.2 | Freshness Critical. Old DPPA = Low Yield.[1][2] |

| Triethylamine (Et3N) | Base | 1.5 - 2.0 | Solubilizes the acid; neutralizes phosphate byproducts.[1][2] |

| tert-Butanol (t-BuOH) | Solvent/Reagent | 10 - 20 vol | Excess required to trap isocyanate.[1][2] |

| Toluene/Dioxane | Co-solvent | Optional | Use if substrate solubility is extremely poor.[2] |

Step-by-Step Workflow

-

Activation: Suspend 6-hydroxynicotinic acid in anhydrous t-BuOH. Add Et3N. Stir at RT for 30 mins to ensure deprotonation (mixture may remain a suspension).

-

Azide Formation: Add DPPA dropwise at RT.[2] Crucial: Do not heat yet.[2] Stir for 1–2 hours at RT to form the acyl azide.

-

Rearrangement (The "Thermal Ramp"): Slowly heat the mixture to 80–90°C .

-

Trapping: Maintain reflux/heating for 4–12 hours. The t-BuOH traps the isocyanate to form the Boc-carbamate.[1]

-

Workup: See Module 3.

Pathway Visualization

Figure 1: The Curtius Rearrangement pathway. Note that the Isocyanate is generated in situ and immediately trapped.

Module 2: Troubleshooting Center

Issue 1: Low Yield (<40%)

Diagnosis: The reaction stalled at the acyl azide stage or the isocyanate hydrolyzed.

| Checkpoint | Action | Scientific Rationale |

| Moisture Control | Dry t-BuOH over 4Å sieves. | Water competes with t-BuOH for the isocyanate.[1] Reaction with water |

| DPPA Quality | Check color. | DPPA should be clear/pale yellow.[2] Dark yellow/orange indicates decomposition. Old DPPA fails to convert the acid.[2] |

| Temperature | Verify Internal Temp > 80°C. | The energy barrier for the Curtius rearrangement (N₂ loss) must be overcome.[2] Refluxing t-BuOH (bp 82°C) is ideal.[1][2] |

Issue 2: Impurity Formation (Urea Dimer)

Symptom: Insoluble white solid precipitates during reaction that is NOT the product.[2] Cause: Hydrolysis of the isocyanate.[3] Fix:

-

Ensure the system is under Argon/Nitrogen.[2]

-

Increase the equivalents of t-BuOH (or use it as the sole solvent).[2]

-

Do not use hydrated bases.[2]

Issue 3: "Brown Gunk" / Decomposition

Symptom: Reaction mixture turns black upon heating.[2] Cause: Rapid thermal decomposition of the acyl azide before rearrangement, or oxidation of the pyridone ring. Fix:

-

Staged Heating: Don't plunge the flask into a 90°C bath. Ramp temperature from RT to 90°C over 30 minutes.[2]

-

Degassing: Oxygen can promote radical oxidation of electron-rich pyridones.[1] Degas solvents.[2]

Module 3: Isolation & Purification (The Yield Killer)

The amphoteric nature of the pyridone ring (it has both acidic NH and basic N/O character) makes standard acid/base extractions tricky.[2]

The "Precipitation Protocol" (Recommended)

Avoid aqueous extraction if possible.[2] Pyridones are highly water-soluble in basic conditions and moderately soluble in neutral water.[1]

-

Concentration: Evaporate t-BuOH/solvent to near dryness.

-

Dilution: Redissolve the oily residue in a minimum amount of Ethyl Acetate (EtOAc) .

-

Wash (Gentle): Wash rapidly with 5% Citric Acid (removes Et3N and phosphate byproducts) followed by Brine.[2]

-

Crystallization: Dry organic layer (

).[2] Concentrate. Add Diethyl Ether or Hexanes to induce precipitation.[2] The product is usually a white/off-white solid.[1]

Purification Decision Tree

Figure 2: Workup strategy emphasizing precipitation over extensive aqueous extraction.[1][2]

FAQs

Q: Can I use DMF as a solvent? A: Yes, DMF solubilizes the starting material well. However, removing DMF requires aqueous washes which risks product loss due to the water solubility of the pyridone. t-BuOH is preferred because it is easily removed by evaporation.[1]

Q: My product is streaking on the TLC plate. How do I fix this? A: Pyridones streak on silica due to hydrogen bonding.[2] Add 1% Triethylamine or 1-5% Methanol to your eluent (e.g., DCM:MeOH 95:5) to sharpen the spots.[2]

Q: Why not just react 5-amino-2-pyridone with Boc anhydride?

A: You can, but 5-amino-2-pyridone is commercially expensive and unstable (oxidizes).[1] If you choose this route, generate the amine in situ by hydrogenating 5-nitro-2-pyridone and adding

References

-

Vertex Pharmaceuticals Inc. Compounds useful as inhibitors of RAF kinase.[2] WO2008076709.[2] (Demonstrates the Curtius rearrangement on heteroaromatic acids using DPPA/t-BuOH). [2]

-

Lebel, H., & Leogane, O. (2006).[2][4] Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas.[4] Organic Letters, 8(25), 5717-5720.[1][2] (Foundational mechanistic reference for DPPA mediated rearrangement).

-

Organic Syntheses. Diphenylphosphoryl Azide (DPPA) in Organic Synthesis.[2] (General handling and safety for DPPA reagents).

Sources

- 1. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas [organic-chemistry.org]

Technical Guide: Optimizing Boc Deprotection for Pyridinone Substrates

The Pyridinone Challenge

Pyridinone substrates present a unique "chemical paradox" during Boc deprotection. While the removal of the tert-butoxycarbonyl (Boc) group typically requires acidic conditions, the pyridinone core itself is highly electron-rich and amphoteric.

This leads to two critical failure modes not seen in standard aliphatic amines:

-

Electrophilic Scavenging (The "M+56" Error): The liberated tert-butyl cation (

) is a potent electrophile. The oxygen atom of the pyridinone ring is nucleophilic. Without adequate scavenging, the -

Protonation-Induced Stalling: The pyridinone nitrogen can be protonated by strong acids (TFA/HCl), creating a cationic species that repels the incoming acid catalyst, significantly slowing reaction kinetics.

This guide provides three validated protocols to bypass these issues, ranked by "mildness" and selectivity.

Decision Matrix: Selecting Your Protocol

Before starting, determine your substrate's profile to select the correct method.

Figure 1: Decision matrix for selecting the optimal deprotection strategy based on substrate functionality.

Protocol A: The Scavenger-Enhanced TFA Method

Best for: Robust substrates prone to tert-butylation (alkylation).

Standard TFA deprotection generates isobutylene gas. However, in solution, this exists in equilibrium with the tert-butyl cation. By adding Triethylsilane (TES) , you irreversibly trap the cation as isobutane and silyl species, preventing it from attacking the pyridinone oxygen.

Reagents

Step-by-Step Methodology

-

Dissolution: Dissolve the substrate (1.0 equiv) in DCM (0.1 M concentration).

-

Scavenger Addition: Add Triethylsilane (2.0–5.0 equiv). Note: Do not skip this step. The excess is necessary to outcompete the pyridinone oxygen.

-

Acid Introduction: Cool to 0°C. Add TFA dropwise to reach a ratio of 1:1 or 1:2 (TFA:DCM).

-

Reaction: Warm to room temperature. Monitor by LC-MS.[1]

-

Success Indicator: Disappearance of Starting Material (M+100) and absence of M+56 byproduct.

-

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

Why it works: TES acts as a "hydride donor" to the carbocation, reducing it to inert isobutane gas, which bubbles out of the solution [1].

Protocol B: The Aprotic TMSOTf Method

Best for: Acid-sensitive substrates or when Protocol A fails due to stalling.

This method uses Trimethylsilyl trifluoromethanesulfonate (TMSOTf) to cleave the Boc group via a silyl carbamate intermediate, avoiding the generation of free protons and minimizing harsh acidic exposure [2].

Reagents

-

DCM (Anhydrous)

Step-by-Step Methodology

-

Preparation: Dissolve substrate (1.0 equiv) and 2,6-Lutidine (3.0 equiv) in anhydrous DCM under Nitrogen/Argon. Cool to 0°C.[2][5][6]

-

Activation: Add TMSOTf (2.0–3.0 equiv) dropwise.

-

Incubation: Stir at 0°C for 30 minutes, then warm to RT.

-

Mechanism Check: The reaction forms a TMS-carbamate intermediate. This is often stable until methanolysis.

-

-

Quench (Critical): Add excess Methanol (MeOH) or saturated aqueous NaHCO3. Stir for 1 hour. This step cleaves the silyl carbamate to release the free amine.

-

Purification: Since this method generates lutidinium salts, use an SCX (Strong Cation Exchange) column for rapid purification (see Section 6).

Troubleshooting Guide (FAQ)

Issue 1: "I see a peak at M+56 relative to my desired product mass."

Diagnosis: tert-Butyl Alkylation.[1][7] The tert-butyl cation has attacked the pyridinone oxygen (forming an ether) or a ring carbon. Fix:

-

Switch to Protocol A and increase Triethylsilane to 10 equivalents.

-

Alternatively, use Protocol B (TMSOTf), which does not generate a free carbocation in the same manner.

Issue 2: "The reaction stalls at 50% conversion."

Diagnosis: Product Inhibition via Salt Formation. The deprotected pyridinone amine is basic and forms a stable salt with TFA, and the pyridinone ring itself may be protonated, repelling further acid attack. Fix:

-

Increase acid concentration (neat TFA).

-

Switch to Protocol B . The silyl mechanism is less sensitive to charge repulsion than protonation.

Issue 3: "My product is water-soluble and I lost it during extraction."

Diagnosis: Amphoteric Loss. Pyridinones are polar. Standard NaHCO3/EtOAc extraction often leaves the product in the aqueous phase. Fix:

-

Do not wash with water.

-

Precipitate the product as a salt by adding cold Diethyl Ether (

) or MTBE directly to the reaction mixture. Filter the solid.[5][8]

Visualization: The Alkylation Trap

The following diagram illustrates the mechanistic divergence between successful deprotection and the "O-alkylation" side reaction.

Figure 2: Mechanistic pathway showing how scavengers (TES) intercept the reactive cation before it alkylates the substrate.

Comparative Data Table

| Feature | Protocol A (TFA + TES) | Protocol B (TMSOTf) | Protocol C (HCl/Dioxane) |

| Reagent Cost | Low | High | Low |

| Acid Strength | High (pH < 1) | Lewis Acid (Aprotic) | High (pH < 1) |

| Cation Scavenging | Excellent (with TES) | N/A (Mechanism distinct) | Poor |

| Side Product Risk | Low (if scavenger used) | Very Low | High (Alkylation/Hydrolysis) |

| Workup Difficulty | Medium (Evaporation) | Medium (Requires quench) | Easy (Precipitation) |

References

-

Lundt, B. F., et al. (1978).[9] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[9] International Journal of Peptide and Protein Research.[9]

-

Sakurai, H., et al. (1988). Cleavage of N-Boc group by TMSOTf. Tetrahedron Letters. (Methodology grounded in silyl-triflate chemistry as cited in: Greene's Protective Groups in Organic Synthesis).

-

BenchChem Technical Support. (2025). Scavengers for Boc deprotection to prevent side reactions.[1][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.tamu.edu [chem.tamu.edu]

- 3. patents.justia.com [patents.justia.com]

- 4. CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound - Google Patents [patents.google.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

Stability issues of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate in solution

This reaction is initiated by protonation of the carbamate carbonyl, making it more electrophilic and susceptible to nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate liberates the stable tert-butyl cation, carbon dioxide, and the free amine. [1][13]

References

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

tert-butyl (2-cyanopyridin-3-yl)carbamate. LookChem. [Link]

-

Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKAT USA. [Link]

-

tert-Butyl Esters. Organic Chemistry Portal. [Link]

-

MSDS of this compound. Capot Chemical. [Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

tert-butyl N-(2-oxoethyl)carbamate. PubChem, National Center for Biotechnology Information. [Link]

-

Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science (RSC Publishing). [Link]

-

Boc and tBu ester pH stability during enamine hydrolysis. Reddit r/Chempros. [Link]

-

Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, Oxford Academic. [Link]

-

Boc deprotection conditions tested. ResearchGate. [Link]

-

2-Pyridone. Wikipedia. [Link]

-

Practices for Proper Chemical Storage. [Link]

-